Rubidium sulfate

Descripción general

Descripción

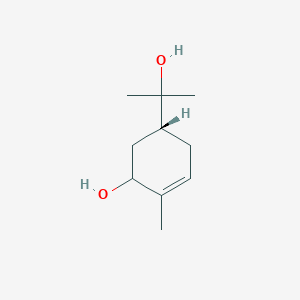

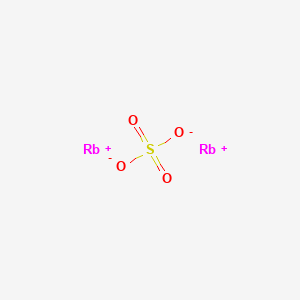

Rubidium sulfate is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. The compound appears as a white crystalline powder and is soluble in water. This compound has a molecular weight of 266.999 grams per mole and is known for its high melting point of 1,050°C and boiling point of 1,700°C .

Mecanismo De Acción

Target of Action

Rubidium sulfate is a sulfate of rubidium It’s known that rubidium ions (rb+) can behave similarly to potassium ions (k+) in biochemical behavior . They can participate in sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes .

Mode of Action

It’s known that rubidium ions can replace potassium ions in some biological systems . This replacement can affect the functioning of ion channels and other cellular processes where potassium ions play a crucial role .

Biochemical Pathways

It’s known that sulfur metabolism is a crucial process in organisms, playing a role in the production of essential amino acids, cofactors, and a variety of primary and secondary metabolites . This compound, being a source of sulfate ions, could potentially influence these pathways.

Pharmacokinetics

It’s known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems

Result of Action

The replacement of potassium ions by rubidium ions could potentially affect a variety of cellular processes, including ion transport and cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment could affect the ability of rubidium ions to replace potassium ions. Additionally, factors such as pH and temperature could potentially influence the solubility and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Rubidium sulfate plays a significant role in biochemical reactions, particularly in the study of ion transport and enzyme interactions. It interacts with various enzymes and proteins, mimicking the behavior of potassium ions due to its similar ionic radius. This compound has been shown to interact with the sodium-potassium pump (Na⁺/K⁺-ATPase), an essential enzyme for maintaining cellular ion balance. This interaction can influence the enzyme’s activity, affecting ion transport across cell membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering ion gradients and membrane potential. This compound has been observed to impact cell signaling pathways, particularly those involving potassium ions. It can also affect gene expression and cellular metabolism by modulating the activity of ion channels and transporters. Studies have shown that this compound can enhance the uptake of certain nutrients and ions, thereby influencing cellular growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ion channels and transporters. Rubidium ions can substitute for potassium ions in various biochemical processes, including enzyme activation and inhibition. This compound binds to the active sites of enzymes such as Na⁺/K⁺-ATPase, altering their conformation and activity. This binding can lead to changes in gene expression and cellular responses, affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to cause changes in cellular ion balance and enzyme activity. These changes can lead to alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can mimic the effects of potassium, supporting normal cellular function. At high doses, it can cause toxic effects, including disruptions in ion balance and enzyme activity. Studies have shown that high doses of this compound can lead to adverse effects such as renal and hepatic toxicity, as well as changes in behavior and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and enzyme regulation. It interacts with enzymes such as Na⁺/K⁺-ATPase and other ion channels, influencing metabolic flux and metabolite levels. This compound can affect the synthesis and degradation of key metabolites, thereby modulating cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific ion channels and transporters. It can be taken up by cells via potassium channels and distributed to various cellular compartments. This compound can accumulate in tissues with high potassium demand, such as muscle and nerve tissues. This distribution is essential for its biochemical effects and overall cellular function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cellular membranes. It can be found in various organelles, including mitochondria and the endoplasmic reticulum, where it influences ion transport and enzyme activity. This compound’s localization is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubidium sulfate can be synthesized through the reaction of rubidium carbonate with sulfuric acid. The process involves dissolving rubidium carbonate in water to form a saturated solution, which is then slowly added to 20% dilute sulfuric acid until the solution becomes weakly basic. The solution is heated to boiling and filtered to remove insoluble matter. The filtrate is then acidified with sulfuric acid to a weakly acidic state, followed by evaporation and concentration to precipitate crystals. These crystals are then drained and dried at temperatures between 70°C and 100°C .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of lithium from lepidolite. The process involves sulfuric acid baking, followed by solvent extraction to separate rubidium from other elements. The rubidium-loaded organic phase is scrubbed with water to remove impurities, and this compound is obtained by evaporation and crystallization of the stripping solution .

Análisis De Reacciones Químicas

Types of Reactions: Rubidium sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound itself is not typically involved in redox reactions, but rubidium ions can participate in such reactions when in different chemical environments.

Substitution Reactions: this compound can react with other sulfates to form double salts.

Common Reagents and Conditions:

Sulfuric Acid: Used in the preparation of this compound from rubidium carbonate.

Yttrium Sulfate: Used in the formation of double salts with this compound.

Major Products Formed:

Rubidium Hydrogen Sulfate (RbHSO₄): Formed when this compound reacts with sulfuric acid.

Rubidium Yttrium Sulfate (Rb₃[Y(SO₄)₃]): Formed in reactions with yttrium sulfate.

Aplicaciones Científicas De Investigación

Rubidium sulfate has several applications in scientific research and industry:

Comparación Con Compuestos Similares

- Potassium Sulfate (K₂SO₄)

- Cesium Sulfate (Cs₂SO₄)

- Sodium Sulfate (Na₂SO₄)

Propiedades

Número CAS |

7488-54-2 |

|---|---|

Fórmula molecular |

H2O4RbS |

Peso molecular |

183.55 g/mol |

Nombre IUPAC |

rubidium(1+);sulfate |

InChI |

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |

Clave InChI |

XNNUAZGCOYTNQE-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |

SMILES canónico |

OS(=O)(=O)O.[Rb] |

Key on ui other cas no. |

7488-54-2 |

Pictogramas |

Irritant |

Sinónimos |

rubidium sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of rubidium sulfate?

A1: this compound has the molecular formula Rb2SO4 and a molecular weight of 266.998 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* Raman Spectroscopy: This technique helps identify the vibrational modes of the sulfate anion (SO42-) and provides information on the crystal structure. [, ]* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides complementary information about the vibrational modes of the sulfate anion and the crystal structure. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 87Rb MAS NMR helps determine the magnitudes and relative orientation of quadrupolar and chemical-shift tensors in the crystal structure. [] * Single-Crystal X-Ray Diffraction (XRD): This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and unit cell parameters. [, , , ]* UV-Vis-NIR Spectroscopy: This technique is used to study the linear optical properties of this compound crystals, such as transmittance, absorption coefficient, and extinction coefficient. []

Q3: How does the solubility of this compound in water change with temperature?

A3: The solubility of this compound in water increases with increasing temperature. [, ]

Q4: Are there any known polymorphs of this compound?

A4: Yes, this compound exhibits polymorphism and can exist in different crystal structures depending on factors such as temperature and pressure. For example, at room temperature and pressure, it adopts an orthorhombic structure, but under high pressure, it can transform into anticotunnite and Ni2In-type structures. []

Q5: How does doping with other elements affect this compound?

A5: Doping this compound with other elements can significantly alter its properties. For example, doping with L-leucine has been shown to improve the mechanical strength and second harmonic generation (SHG) efficiency of the crystal. [] Additionally, doping with VO(II) influences the thermal and optical properties of magnesium this compound hexahydrate crystals. []

Q6: Can this compound be used as a raw material for producing other rubidium compounds?

A6: Yes, this compound can be used as a starting material for synthesizing other valuable rubidium compounds, such as rubidium aluminum sulfate dodecahydrate. []

Q7: How is this compound used in analytical chemistry?

A7: this compound is employed in analytical chemistry as a component in specialized detectors for gas chromatography, specifically the this compound flame detector. This detector exhibits enhanced sensitivity and selectivity for certain compounds like phosphorus-containing species. [, , ]

Q8: Are there any environmental concerns associated with this compound?

A8: While this compound itself might not pose significant environmental risks, the production process and the potential release of other byproducts during the extraction and processing of rubidium from sources like lepidolite should be carefully managed. [, ]

Q9: What are the ongoing research areas related to this compound?

A9: Current research on this compound focuses on various aspects, including:* Understanding its high-pressure structural behavior and phase transitions. []* Exploring its potential in nonlinear optical applications, particularly by investigating the impact of doping on its SHG efficiency. []* Investigating the properties and applications of novel mixed solid solutions containing this compound, such as thallium this compound selenate tellurate. []* Developing and optimizing analytical methods for the precise and accurate determination of this compound in various matrices. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.